Albafuran A
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Overview
Description
Albafuran A is a member of the class of 1-benzofurans, specifically a 1-benzofuran substituted by a hydroxy group at position 6 and a 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2 . It is a polyphenolic compound and a secondary metabolite found in certain plants, such as Centella asiatica . The molecular formula of this compound is C24H26O4, and it has a molecular weight of 378.46080 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Albafuran A involves several steps, starting with the preparation of the 1-benzofuran core structure. The hydroxy and dihydroxyphenyl groups are then introduced through specific reactions. The synthetic route typically involves:
- Formation of the 1-benzofuran core.
- Introduction of the hydroxy group at position 6.
- Addition of the 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2.
Industrial Production Methods: This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Albafuran A undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The double bonds in the side chain can be reduced to single bonds.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Saturated derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Albafuran A has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of polyphenolic compounds.
Biology: Investigated for its role as a plant metabolite and its effects on plant physiology.
Medicine: Studied for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Albafuran A involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Enzyme Inhibition: Inhibiting enzymes such as protein tyrosine phosphatase 1B, which is involved in insulin resistance.
Comparison with Similar Compounds
Albafuran A is unique among similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Albafuran B: Another 1-benzofuran derivative with different substitution patterns.
Mulberrofuran L: A related polyphenolic compound found in mulberry trees.
Kuwanon C: A prenylated phenolic compound with similar biological activities
Properties
CAS No. |
84323-14-8 |
---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+ |
InChI Key |
KGOOVUKZICPAIZ-FRKPEAEDSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |
melting_point |
150 - 150.5 °C |
84323-14-8 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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